molecular formula C22H31N3O3S B2615680 3-[4-(azepane-1-sulfonyl)phenyl]-N-(1-cyanocyclohexyl)propanamide CAS No. 1427673-78-6

3-[4-(azepane-1-sulfonyl)phenyl]-N-(1-cyanocyclohexyl)propanamide

Cat. No.: B2615680
CAS No.: 1427673-78-6
M. Wt: 417.57
InChI Key: ALMVJFZVVDJAKA-UHFFFAOYSA-N
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Description

3-[4-(azepane-1-sulfonyl)phenyl]-N-(1-cyanocyclohexyl)propanamide is a complex organic compound with the molecular formula C22H31N3O3S and a molecular weight of 417.57 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(azepane-1-sulfonyl)phenyl]-N-(1-cyanocyclohexyl)propanamide typically involves multiple steps, including the formation of the azepane ring, sulfonylation, and coupling with the cyanocyclohexyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. For example, the Suzuki–Miyaura coupling reaction is often employed for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(azepane-1-sulfonyl)phenyl]-N-(1-cyanocyclohexyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under specific conditions.

    Reduction: The cyanocyclohexyl group can be reduced to form different derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group may yield sulfonic acids, while reduction of the cyanocyclohexyl group can produce amines.

Scientific Research Applications

3-[4-(azepane-1-sulfonyl)phenyl]-N-(1-cyanocyclohexyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[4-(azepane-1-sulfonyl)phenyl]-N-(1-cyanocyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyanocyclohexyl group may interact with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(methylsulfonyl)phenyl]-N-(1-cyanocyclohexyl)propanamide
  • 3-[4-(ethylsulfonyl)phenyl]-N-(1-cyanocyclohexyl)propanamide

Uniqueness

3-[4-(azepane-1-sulfonyl)phenyl]-N-(1-cyanocyclohexyl)propanamide is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[4-(azepan-1-ylsulfonyl)phenyl]-N-(1-cyanocyclohexyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3S/c23-18-22(14-4-3-5-15-22)24-21(26)13-10-19-8-11-20(12-9-19)29(27,28)25-16-6-1-2-7-17-25/h8-9,11-12H,1-7,10,13-17H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMVJFZVVDJAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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